molecular formula C12H17NO3 B116061 tert-butyl N-(2-methoxyphenyl)carbamate CAS No. 154150-18-2

tert-butyl N-(2-methoxyphenyl)carbamate

Cat. No. B116061
CAS RN: 154150-18-2
M. Wt: 223.27 g/mol
InChI Key: DHSWMVURURVRDB-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-methoxyphenyl)carbamate is a chemical compound with the molecular formula C12H17NO3 . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

The synthesis of tert-butyl N-(2-methoxyphenyl)carbamate involves several steps. One method involves the use of tert-butyl lithium in pentane and diethyl ether at -25°C for 20 hours . Another method involves the use of tert-butyl lithium in diethyl ether at -78 to -20°C .


Molecular Structure Analysis

The molecular weight of tert-butyl N-(2-methoxyphenyl)carbamate is 223.27 . The InChI Key is DHSWMVURURVRDB-UHFFFAOYSA-N . The compound has 16 heavy atoms, 6 aromatic heavy atoms, and 5 rotatable bonds .


Chemical Reactions Analysis

Tert-butyl N-(2-methoxyphenyl)carbamate participates in a variety of chemical reactions. For instance, it can be used as a polymerization initiator . It can also undergo deprotection reactions .


Physical And Chemical Properties Analysis

Tert-butyl N-(2-methoxyphenyl)carbamate is a solid substance . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . Its Log Po/w (iLOGP) is 2.9, indicating its lipophilicity . It is soluble, with a solubility of 0.251 mg/ml or 0.00113 mol/l .

Scientific Research Applications

Analytical Chemistry

Due to its unique chemical properties, this compound is used in analytical chemistry as a standard or reagent. It can help in the quantification and identification of other substances through techniques like chromatography or mass spectrometry .

Material Science

The compound’s ability to interact with various materials makes it valuable in material science. It can be used to create surface coatings or additives that enhance the performance of materials under different conditions.

Each of these applications demonstrates the versatility and importance of tert-butyl N-(2-methoxyphenyl)carbamate in scientific research and industry. Ongoing studies continue to explore its full potential across these diverse fields .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It has hazard statements H302 - H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(2-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSWMVURURVRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406855
Record name Tert-butyl 2-methoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-methoxyphenyl)carbamate

CAS RN

154150-18-2
Record name Tert-butyl 2-methoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154150-18-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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